(R)-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine
Overview
Description
®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a morpholine ring substituted with a dichlorotriazinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ®-3-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorotriazinyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazine derivatives, while oxidation reactions can produce triazine N-oxides.
Scientific Research Applications
®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor to ®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine, used in similar applications.
3-Methylmorpholine: Another precursor, used in the synthesis of various organic compounds.
Other Triazine Derivatives: Compounds such as cyanuric chloride and melamine, which have similar chemical structures and applications.
Uniqueness
®-4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is unique due to its specific combination of a triazine ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3R)-4-(4,6-dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4O/c1-5-4-15-3-2-14(5)8-12-6(9)11-7(10)13-8/h5H,2-4H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWTOUQHPKDMS-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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